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Compound of Interest

Compound Name: Thiomorpholine

Cat. No.: B091149

For researchers, scientists, and drug development professionals, the emergence of
thiomorpholine derivatives represents a promising new frontier in the fight against
antimicrobial resistance. This versatile heterocyclic scaffold is demonstrating significant
potential in the development of novel antibacterial and antifungal agents.

Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen,
offers a unique three-dimensional structure that can be readily modified to optimize its
pharmacological properties.[1] Its derivatives have been shown to exhibit a broad spectrum of
antimicrobial activity against various pathogens, including drug-resistant strains.[2] Key areas
of investigation include the development of thiomorpholine-substituted quinolines targeting
Mycobacterium tuberculosis, thiazolyl thiomorpholines effective against Gram-negative
bacteria like Pseudomonas aeruginosa, and 4-thiomorpholin-4-ylbenzohydrazide derivatives
with broad-spectrum antibacterial and antifungal properties.[2]

This document provides detailed application notes, quantitative antimicrobial activity data, and
experimental protocols to guide researchers in the exploration and development of this
promising class of antimicrobial compounds.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of various thiomorpholine
derivatives from recent studies. Minimum Inhibitory Concentration (MIC) is a key measure of a
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compound's potency, representing the lowest concentration that prevents visible growth of a
microorganism.

Table 1: Antibacterial Activity of Thiomorpholine Amide Derivatives (Zone of Inhibition in mm)

[3]

Compound Baci!lfjs Staphylococcu Esc-:herichia Salm-onella
subtilis S aureus coli typhi

4a 8 7 7 6

4b 11 10 12 11

4c 9 8 9 8

4d 10 9 10 9

4e 12 11 13 12

Af 13 12 14 13

49 11 10 12 11

4h 10 9 11 10

4 9 8 10 9

4i 8 7 8 7
Ciprofloxacin o5 ” 06 o5

(Standard)

Table 2: Antifungal Activity of Thiomorpholine Amide Derivatives (Zone of Inhibition in mm)[3]
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Compound Aspergillus niger Candida albicans
4a 10 8
4b 12 11
4c 11 9
4d 12 10
4e 14 13
Af 15 14
49 13 12
4h 12 11
4i 11 10
4 10 9
Ketoconazole (Standard) 22 21

Table 3: Minimum Inhibitory Concentration (MIC) of Various Thiomorpholine Derivatives
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Compound/Derivative

Microorganism MIC (pg/mL)
Class
Thiomorpholine-substituted Mycobacterium tuberculosis -
dihydroquinoline (26b) H37Rv

Pyrrole derivative with i
i ) Mycobacterium gordonae 6427 >16
thiomorpholine (Compound 14)

Pyrrole derivative with ) )
i ] Mycobacterium avium 103317 2
thiomorpholine (Compound 14)

Thiazolyl Thiomorpholines

Pseudomonas aeruginosa Promising Activity
(General)
4-Thiomorpholin-4- ) ) o

) o Bacteria and Fungi Broad-spectrum Activity

ylbenzohydrazide Derivatives
Amides of Thiomorpholine

Staphylococcus aureus 50 - >100
Carboxylate (Vlla-h range)
Amides of Thiomorpholine o )

Escherichia coli 50 - >100
Carboxylate (Vlla-h range)
Amides of Thiomorpholine ) )

Aspergillus niger 100 - >100
Carboxylate (Vlla-h range)
Amides of Thiomorpholine ) )

Candida albicans 100 - >100

Carboxylate (Vlla-h range)

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible evaluation of
the antimicrobial properties of novel thiomorpholine derivatives.

Protocol 1: Synthesis of New Amides of Thiomorpholine
Carboxylate

This protocol outlines a general procedure for the synthesis of novel amide derivatives of
thiomorpholine carboxylate.
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1. Synthesis of N-tert-butyloxycarbonyl thiomorpholine (1):

e To a solution of thiomorpholine (10 g, 97 mmol) and triethylamine (16.23 mL, 116 mmol) in
dichloromethane (500 mL), add a solution of BOC20 (21.16 g, 97 mmol) in dichloromethane
(100 mL).

 Stir the mixture for 1 hour at room temperature and monitor by TLC.

e Add ethyl acetate (400 mL) and wash the organic solution with 1M citric acid (3 x 250 mL),
water (3 x 250 mL), and brine (250 mL).

« Dry the organic layer over anhydrous sodium sulfate and evaporate in vacuo to yield N-tert-
butyloxycarbonyl thiomorpholine (1).

2. Synthesis of 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide (3):

o To a stirred solution of tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide (Compound 2,
which is obtained from Compound 1) (42.55 mmol) in THF (300 mL) at -78°C, add a 1M
solution of LIHMDS (42.55 mmol) dropwise.

 Stir the reaction mixture under a nitrogen atmosphere for 1 hour.
o Add methylchloroformate (42.55 mmol) dropwise and stir for 2 hours at -78°C.

e Quench the reaction by adding NH4Cl solution (200 mL) and extract the product with EtOAc
(3 x 150 mL).

3. Synthesis of Amide Derivatives of Thiomorpholine Carboxylate (4a-j):

e Treat Compound 3 with different primary amines in the presence of Trimethyl aluminum (2M
in Toluene) at ambient temperature to afford the new amide derivatives.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:
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o 96-well sterile, clear, flat-bottom microtiter plates
e Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
» Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
o Novel thiomorpholine derivatives (stock solutions in DMSO)
» Positive control antibiotic (e.g., Ciprofloxacin)
e Spectrophotometer
e Incubator (37°C)
Procedure:
» Preparation of Bacterial Inoculum:
o From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

o Inoculate the colonies into 5 mL of MHB and incubate at 37°C with shaking until the
turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

o Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x
10> CFU/mL.

o Preparation of Compound Dilutions:
o Prepare a stock solution of the thiomorpholine derivative in DMSO.

o In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve the
desired concentration range.

¢ Inoculation and Incubation:

o Add 100 pL of the diluted bacterial suspension to each well containing the compound
dilutions.
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o Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria
with no compound), and a sterility control (broth only).

o Incubate the plate at 37°C for 18-24 hours.

o Determination of MIC:

o The MIC is the lowest concentration of the compound at which there is no visible growth of

the microorganism.

Protocol 3: Anti-Biofilm Activity Assay

This protocol measures the ability of a compound to inhibit biofilm formation.
Materials:

e Tryptic Soy Broth (TSB) supplemented with 1% glucose

e 0.1% (w/v) Crystal Violet solution

e 30% (v/v) Acetic Acid

Procedure:

 Biofilm Formation:

o Prepare a bacterial suspension as described in the MIC protocol and dilute it 1:100 in TSB

with 1% glucose.

Add 100 pL of the diluted bacterial suspension to each well of a 96-well plate.

[¢]

Add 100 pL of the thiomorpholine derivative at various concentrations.

[¢]

[e]

Include a growth control (bacteria and medium only) and a sterility control (medium only).

(¢]

Incubate the plate statically at 37°C for 24-48 hours.

o Crystal Violet Staining:
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o Gently aspirate the planktonic cells from each well.
o Wash the wells three times with 200 pL of sterile PBS.
o Fix the biofilms by air-drying or heating at 60°C for 1 hour.

o Stain the biofilms by adding 125 uL of 0.1% crystal violet solution to each well and
incubate for 15 minutes at room temperature.

o Remove the crystal violet solution and wash the wells with water.
o Solubilize the bound crystal violet by adding 200 pL of 30% acetic acid to each well.

o Measure the absorbance at 550 nm using a microplate reader.

Visualizations
Logical Relationship: Proposed Mechanism of Action

While the precise mechanisms of action for many thiomorpholine derivatives are still under
investigation, a plausible target is the inhibition of squalene synthase, an enzyme involved in
the biosynthesis of ergosterol in fungi and cholesterol in higher organisms. The disruption of
this pathway can compromise the integrity of the fungal cell membrane.
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Caption: Proposed mechanism of action for certain thiomorpholine derivatives.
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Experimental Workflow: Synthesis of Thiomorpholine
Amide Derivatives

The following diagram illustrates the key steps in the synthesis of novel amides of
thiomorpholine carboxylate, a class of compounds that has shown promising antimicrobial

activity.

1. LIHMDS Primary Amines,
Bocz0, EtsN 2. Methylchloroformate Trimethylaluminum

. . Protection N-Boc-Thiomorpholine Carboxylation | Thiomorpholine Dicarboxylate Amidation Amide Derivatives
Thiomorpholine @ > ) (4a)

Click to download full resolution via product page

Caption: Synthetic workflow for thiomorpholine amide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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